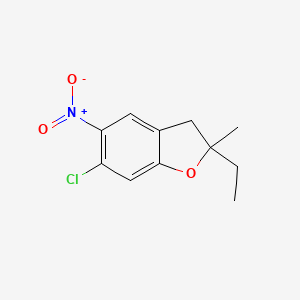
1-(P-Tolyl)hex-5-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(P-Tolyl)hex-5-EN-1-one is an organic compound with the molecular formula C13H16O. It is characterized by the presence of a p-tolyl group attached to a hex-5-en-1-one moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(P-Tolyl)hex-5-EN-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-tolualdehyde with hexan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(P-Tolyl)hex-5-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: 1-(P-Tolyl)hex-5-en-1-ol or 1-(P-Tolyl)hexane.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(P-Tolyl)hex-5-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(P-Tolyl)hex-5-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(P-Tolyl)prop-2-en-1-one
- 1-(P-Tolyl)but-2-en-1-one
- 1-(P-Tolyl)pent-2-en-1-one
Uniqueness
1-(P-Tolyl)hex-5-EN-1-one is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)hex-5-en-1-one |
InChI |
InChI=1S/C13H16O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3 |
Clave InChI |
TYBDGEIMUKOMKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


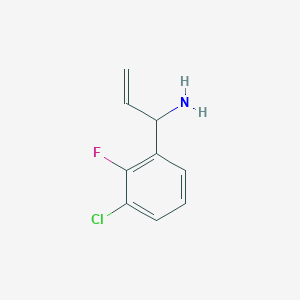
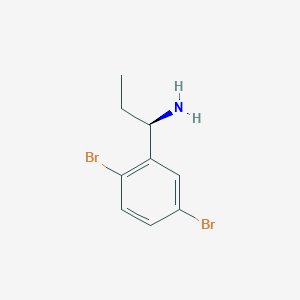
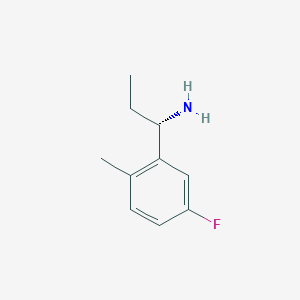




![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
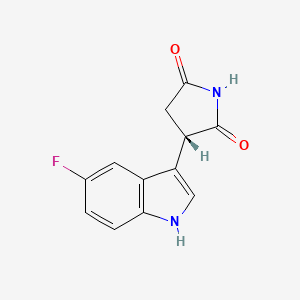
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
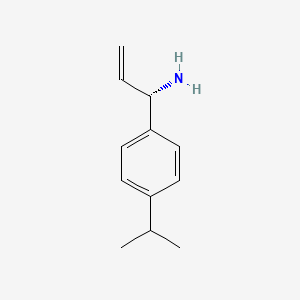
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)

